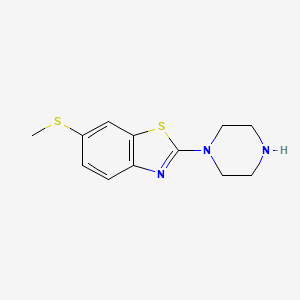

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

描述

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is a benzothiazole derivative featuring a methylthio (-SCH₃) group at position 6 and a piperazine ring at position 2. Benzothiazoles are heterocyclic compounds known for diverse applications, including pharmaceuticals, agrochemicals, and corrosion inhibitors . The piperazine moiety enhances solubility and bioavailability due to its basicity and hydrogen-bonding capacity, while the methylthio group contributes to electron-donating effects and hydrophobic interactions. Recent studies highlight its efficacy as a corrosion inhibitor in acidic environments, achieving 97.2% efficiency at 0.5 mM concentration in HCl solutions .

属性

IUPAC Name |

6-methylsulfanyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSHYVSPUPVNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis often begins with the preparation of 2-aminobenzothiazole, a common intermediate.

Thiomethylation: : Introduction of the methylthio group is achieved using agents like methyl iodide (CH3I) in the presence of a base.

Piperazine Substitution: : Piperazine is introduced via nucleophilic substitution, typically using piperazine hydrochloride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, these reactions are scaled up, often with optimized catalysts and solvents to improve yields and reduce costs. Continuous flow chemistry techniques may be employed to enhance efficiency and safety.

化学反应分析

Types of Reactions

Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.

Reduction: : Can be reduced, although this is less common.

Substitution: : Participates in various substitution reactions, given its functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: : Halogens, alkylating agents under mild conditions.

Major Products

Sulfoxides and Sulfones: : Result from oxidation.

Thioethers and Amines: : From substitution reactions depending on the attacking nucleophile.

科学研究应用

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the anticancer potential of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Human Epidermoid Carcinoma (A431)

- Non-Small Cell Lung Cancer (A549)

The compound's mechanism of action involves inducing apoptosis and modulating the cell cycle. Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptotic cell populations and altered cell cycle dynamics, indicating its potential as an anticancer agent.

Antimicrobial and Antiviral Activities:

The compound also exhibits antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents against infectious diseases. Its pharmacophore provides a foundation for designing compounds that can inhibit specific biological targets associated with microbial infections.

Neuropharmacology

Enzymatic Inhibition:

this compound acts as an inhibitor for specific enzymes like acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in the nervous system, potentially enhancing synaptic transmission and influencing cognitive functions.

Receptor Interaction:

The compound has been shown to bind effectively to dopamine and serotonin receptors, modulating their activity. This interaction can impact various neurological pathways related to mood regulation and cognitive functions, making it relevant for research in neuropharmacology.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable for multi-step syntheses in drug development .

Materials Science

In materials science, this compound can be incorporated into polymers or coatings to enhance specific properties such as durability or electronic characteristics. Its incorporation into materials could lead to innovative applications in coatings and composite materials .

作用机制

The biological activity of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets:

Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes, disrupting their normal function.

Protein Binding: : Binds to proteins, affecting their structure and function.

Pathway Modulation: : Alters cellular pathways, leading to changes in cell behavior and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

6-Bromo-2-(methylthio)-1,3-benzothiazole

- Structure : Bromo substituent at position 6, methylthio at position 2.

- Key Findings :

- The benzothiazole and benzene rings are nearly planar, with a dihedral angle of 1.0° between them, enhancing π-π stacking interactions in solid-state packing .

- Bromine’s electron-withdrawing nature reduces electron density on the benzothiazole core compared to the methylthio group in the target compound.

2-(Methylthio)-1,3-benzothiazol-6-amine

- Structure : Amine (-NH₂) at position 6, methylthio at position 2.

- Unlike the piperazine-containing target compound, this derivative lacks a bulky substituent, which may limit its binding affinity in biological systems.

6-Methyl-2(3H)-benzo-1,3-thiazolyl Derivatives

- Structure : Methyl group at position 6, variable substituents at position 2.

- Key Findings :

Functional Group Comparisons

Piperazine vs. Non-Piperazine Substituents

- Piperazine Advantages: Enhances molecular flexibility and basicity, improving interaction with metallic surfaces (corrosion inhibition) or biological targets . In corrosion studies, the target compound outperforms non-piperazine analogs due to stronger adsorption via lone-pair electrons on nitrogen atoms .

- Disadvantages : Increased molecular weight may reduce diffusion rates in certain applications.

Methylthio vs. Other Thio/Sulfur Groups

Performance in Corrosion Inhibition

The target compound’s 97.2% inhibition efficiency at 0.5 mM in HCl surpasses many benzothiazole analogs. Key factors include:

- Adsorption Mechanism : Piperazine facilitates chemisorption on metal surfaces via nitrogen lone pairs, while methylthio contributes physisorption through hydrophobic interactions .

- Temperature Stability : Efficiency remains >90% at elevated temperatures (up to 45°C), unlike simpler benzothiazoles, which degrade faster .

Data Tables

Table 1: Structural and Functional Comparison

生物活性

Overview

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound features a benzothiazole ring fused with a piperazine ring and a methylthio group at the 6th position, contributing to its unique reactivity and biological properties. The compound has garnered attention for its potential applications in pharmaceuticals due to its interactions with various molecular targets, particularly in the context of neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes:

- Enzymatic Inhibition : The compound acts as an inhibitor for specific enzymes, including acetylcholinesterase (AChE), which is crucial in regulating neurotransmitter levels in the nervous system. This inhibition can lead to increased acetylcholine levels, potentially enhancing synaptic transmission.

- Receptor Interaction : It has been shown to bind effectively to dopamine and serotonin receptors, modulating their activity. This interaction can influence various neurological pathways associated with mood regulation and cognitive functions.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assessment : The compound has been evaluated for its cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. Results demonstrated that it significantly inhibits cell proliferation at micromolar concentrations .

- Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis and modulation of cell cycle progression. Flow cytometry analyses showed that treatment with this compound resulted in increased apoptotic cell populations and altered cell cycle dynamics .

Neuropharmacological Effects

The interaction with neurotransmitter systems suggests potential implications for treating neurological disorders:

- Dopaminergic and Serotonergic Modulation : By acting on dopamine and serotonin receptors, this compound may influence mood disorders and cognitive functions. Its antagonistic effects on these pathways could provide therapeutic avenues for conditions such as depression and anxiety.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds within the benzothiazole family:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Benzothiazole + Piperazine + Methylthio | Anticancer, Neuropharmacological | Exhibits significant AChE inhibition |

| 2-Piperazin-1-ylbenzothiazole | Benzothiazole + Piperazine | Moderate anticancer activity | Lacks methylthio group |

| 6-(Methylthio)benzothiazole | Benzothiazole + Methylthio | Reduced biological activity | No piperazine ring |

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in various biological contexts:

- Antitumor Activity : A study demonstrated that modifications in the benzothiazole structure could enhance anticancer properties. Compounds similar to this compound showed promising results against multiple cancer cell lines, indicating a potential pathway for drug development focused on dual-action therapies targeting inflammation and cancer proliferation .

- Neuroprotective Effects : Research into related compounds has shown neuroprotective properties by inhibiting AChE activity. This suggests that this compound could be explored further for its potential in treating neurodegenerative diseases like Alzheimer's .

常见问题

Q. What are the standard synthetic routes for 6-(methylthio)-2-piperazin-1-yl-1,3-benzothiazole, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Base scaffold preparation : React 2-chlorobenzothiazole with piperazine under reflux in a polar aprotic solvent (e.g., dioxane) to yield 2-piperazin-1-yl-1,3-benzothiazole .

- Methylthio introduction : Introduce the methylthio group at position 6 via thiolation using methyl disulfide or a methylthiolating agent in the presence of a base (e.g., NaH).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound. Purity is validated via melting point consistency, NMR (δ ~2.5 ppm for SCH), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- H/C NMR : Confirm substitution patterns (e.g., methylthio at δ 2.5 ppm, piperazine protons at δ 2.8–3.5 ppm) and aromatic backbone integrity .

- FT-IR : Identify key functional groups (C=N stretch ~1600 cm, C-S stretch ~650 cm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 293.0822 for CHNS) .

Q. How is the compound’s stability assessed under experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) to identify optimal storage conditions .

- Light sensitivity : Monitor UV-vis spectra over time under UV exposure to detect photodegradation .

Advanced Research Questions

Q. How can regioselective functionalization of the benzothiazole core be achieved for SAR studies?

- Directed ortho-metalation : Use a directing group (e.g., methylthio) to introduce substituents at specific positions via palladium-catalyzed cross-coupling .

- Protecting group strategies : Temporarily block reactive sites (e.g., piperazine nitrogen with Boc groups) to enable selective methylthio or aryl modifications .

Q. What computational methods are used to predict binding affinities or mechanistic pathways?

- Molecular docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., enzymes) using crystal structures from the PDB. For example, docking studies in revealed binding modes via hydrophobic interactions and hydrogen bonding .

- DFT calculations (Gaussian) : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Q. How do researchers resolve contradictions in reported biological activity data?

- Replication studies : Reproduce assays under standardized conditions (e.g., MIC for antibacterial activity, IC for enzyme inhibition) .

- Purity verification : Use HPLC (C18 column, acetonitrile/water) to rule out impurity-driven artifacts .

- Meta-analysis : Compare results across studies with attention to variables like cell lines, assay protocols, and compound solubility .

Q. What advanced structural elucidation techniques are employed for ambiguous derivatives?

Q. How are structure-activity relationships (SAR) systematically explored?

- Analog synthesis : Prepare derivatives with variations in the methylthio group (e.g., SCH → SCH) or piperazine substituents (e.g., 4-methylpiperazine) .

- Biological testing : Evaluate analogs against target enzymes (e.g., AST/ALT inhibition in ) or bacterial strains (e.g., S. aureus MIC assays in ) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。